molecular formula C8H18N2O2S B12999254 1-(Ethylsulfonyl)-3,3-dimethylpiperazine

1-(Ethylsulfonyl)-3,3-dimethylpiperazine

Cat. No.: B12999254
M. Wt: 206.31 g/mol
InChI Key: CGUICUKFMYYQQU-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-3,3-dimethylpiperazine is a heterocyclic organic compound that features a piperazine ring substituted with an ethylsulfonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-3,3-dimethylpiperazine typically involves the reaction of 3,3-dimethylpiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3-dimethylpiperazine+ethylsulfonyl chlorideThis compound\text{3,3-dimethylpiperazine} + \text{ethylsulfonyl chloride} \rightarrow \text{this compound} 3,3-dimethylpiperazine+ethylsulfonyl chloride→this compound

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-3,3-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield thiol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfonyl)-3,3-dimethylpiperazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3,3-dimethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-3,3-dimethylpiperazine
  • 1-(Propylsulfonyl)-3,3-dimethylpiperazine
  • 1-(Butylsulfonyl)-3,3-dimethylpiperazine

Comparison: 1-(Ethylsulfonyl)-3,3-dimethylpiperazine is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl sulfonyl groups, it may exhibit different reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-ethylsulfonyl-3,3-dimethylpiperazine

InChI

InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-6-5-9-8(2,3)7-10/h9H,4-7H2,1-3H3

InChI Key

CGUICUKFMYYQQU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCNC(C1)(C)C

Origin of Product

United States

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